molecular formula C8H16ClNO2 B13578491 3-(1-Methylpyrrolidin-3-yl)propanoicacidhydrochloride

3-(1-Methylpyrrolidin-3-yl)propanoicacidhydrochloride

Cat. No.: B13578491
M. Wt: 193.67 g/mol
InChI Key: VJVASMDMBYOWFH-UHFFFAOYSA-N
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Description

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride is a chemical compound with a molecular formula of C8H16ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride typically involves the reaction of 1-methylpyrrolidine with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylpiperidin-3-yl)propanoic acid hydrochloride: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    3-pyridinepropionic acid: Another related compound with a pyridine ring.

Uniqueness

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and the presence of a methyl group at the nitrogen atom differentiate it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-(1-methylpyrrolidin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-9-5-4-7(6-9)2-3-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H

InChI Key

VJVASMDMBYOWFH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CCC(=O)O.Cl

Origin of Product

United States

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